molecular formula C18H19N3O4 B2583618 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide CAS No. 1797551-44-0

7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2583618
CAS No.: 1797551-44-0
M. Wt: 341.367
InChI Key: DNICNJASKXLVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 7-methoxybenzofuran core linked to a pyrazole-carboxamide moiety, a scaffold recognized in the development of pharmacologically active compounds. Related benzofuran-2-carboxamide derivatives have been investigated as potent inhibitors of phosphodiesterase type 4 (PDE4), a key therapeutic target for inflammatory conditions such as asthma . Furthermore, the pyrazole-carboxamide functional group is a privileged structure in agrochemical and pharmaceutical research, with studies showing that compounds containing this motif can exhibit potent antifungal activity by targeting critical mitochondrial functions in pathogens . The integration of these distinct pharmacophores suggests potential for multi-faceted biological activity. The tetrahydropyran (oxan-4-yl) group attached to the pyrazole nitrogen is a common strategy to modulate the molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is offered exclusively for research applications, including but not limited to, exploratory studies in enzymology, high-throughput screening campaigns, and the development of novel therapeutic or agrochemical agents. Researchers will find it particularly useful for probing complex biological mechanisms and designing next-generation enzyme inhibitors.

Properties

IUPAC Name

7-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-4-2-3-12-9-16(25-17(12)15)18(22)20-13-10-19-21(11-13)14-5-7-24-8-6-14/h2-4,9-11,14H,5-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICNJASKXLVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN(N=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction involving hydrazine and a suitable diketone or aldehyde.

    Attachment of the Oxane Ring: The oxane ring is incorporated via a nucleophilic substitution reaction, where an oxane derivative reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the benzofuran, pyrazole, and oxane intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has garnered attention for its potential pharmacological properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of benzofuran and pyrazole have been shown to inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a possible application as an antimicrobial agent .
  • Anticancer Properties : Compounds containing benzofuran and pyrazole moieties have been investigated for their cytotoxic effects on cancer cell lines. The unique structure of 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide may contribute to its ability to induce apoptosis in cancer cells, although specific studies on this compound are still needed .
  • Anti-inflammatory Effects : Some derivatives of benzofuran have shown promise in reducing inflammation in preclinical models. The mechanism may involve the inhibition of pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
RSC Advances (2024)Antimicrobial ActivityCompounds with similar structures showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL .
International Journal of Molecular Sciences (2024)Cytotoxic PropertiesNew derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting potential for anticancer applications .
Biointerface Research (2020)Anti-inflammatory EffectsCompounds demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating possible therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets/Applications
This compound Benzofuran 7-methoxy, 2-carboxamide-pyrazole-oxan-4-yl ~371* Kinase inhibition (hypothesized)
Encorafenib () Pyrazole 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl 540 BRAF kinase inhibitor (approved drug)
N-4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide () Benzofuran, Benzothiazole 7-methoxy, thiazole-carboxamide ~437* Not reported (structural analog)

*Calculated based on molecular formulas; values approximate.

Key Observations :

Structural Diversity: The target compound features a benzofuran-pyrazole-oxane scaffold, distinct from encorafenib’s pyrazole-phenyl-methanesulfonamido core () . The oxan-4-yl group may enhance solubility compared to encorafenib’s lipophilic substituents.

Functional Implications :

  • Encorafenib’s clinical success as a BRAF kinase inhibitor highlights the therapeutic relevance of pyrazole-containing scaffolds (). The target compound’s pyrazole-carboxamide group may similarly engage kinase ATP-binding pockets .
  • The methoxy group in both the target compound and the benzothiazole analog () could modulate electronic effects or π-π stacking interactions, influencing target selectivity .

Pharmacokinetic Considerations: The oxan-4-yl group in the target compound may improve metabolic stability compared to simpler alkyl substituents, as tetrahydropyran rings are known to resist oxidative degradation.

Biological Activity

7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic and aromatic components. Its unique structure, which includes a benzofuran moiety linked to a pyrazole ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C15_{15}H16_{16}N2_{2}O3_{3}. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets. The combination of benzofuran and pyrazole rings is known for diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects .

Antioxidant Activity

Benzofuran derivatives, including compounds similar to this compound, have demonstrated significant antioxidant properties. For instance, studies have shown that certain benzofuran derivatives exhibit DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating their potential as effective radical scavengers .

Anti-inflammatory Effects

Research indicates that benzofuran compounds can exert substantial anti-inflammatory effects. For example, a benzofuran derivative has been reported to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% . This suggests that this compound may also possess similar anti-inflammatory capabilities, warranting further investigation.

Antimicrobial Activity

The antimicrobial properties of benzofuran-pyrazole compounds are notable. Studies have shown broad-spectrum activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values reported between 2.50 to 20 µg/mL for certain derivatives . The potential of the compound as an antimicrobial agent could be explored in future research.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzofuran-pyrazole derivatives:

StudyFindings
Study A Demonstrated significant antioxidant activity with DPPH scavenging percentages above 85%.
Study B Reported anti-inflammatory effects with TNF and IL reductions by over 90%.
Study C Showed broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide?

  • Methodology : Multi-step synthesis involves constructing the benzofuran and pyrazole moieties separately, followed by coupling. Key steps include:

  • Benzofuran core synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions .
  • Pyrazole intermediate : Condensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
  • Final coupling : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) or catalytic methods to ensure high yield and purity .
    • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrazole and benzofuran moieties (e.g., pyrazole C-4 substitution at δ 7.8–8.2 ppm) .
  • X-ray crystallography : Use SHELX software for structure refinement to resolve ambiguities in bond angles or torsional strain in the oxan-4-yl group .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Recommended assays :

  • Enzyme inhibition : Fluorescence-based HDAC inhibition assays (IC50_{50} determination) due to structural similarity to benzamide-based HDAC inhibitors .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 μM) .
  • Solubility and stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can the compound’s mechanism of action as an HDAC inhibitor be elucidated?

  • Experimental design :

  • Molecular docking : Use AutoDock Vina to model interactions with HDAC isoforms (e.g., HDAC1 vs. HDAC6), focusing on the benzofuran-carboxamide’s zinc-binding capacity .
  • Isoform specificity : Comparative enzymatic assays with recombinant HDAC isoforms (class I vs. II/IV) to identify selectivity patterns .
  • Cellular target engagement : Western blotting for acetylated histone H3 (H3K9ac) in treated vs. untreated cells .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Case example : Discrepancies in HDAC inhibition potency between analogs may arise from:

  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug approaches for hydrophobic derivatives .
  • Conformational flexibility : Molecular dynamics simulations (50 ns trajectories) to assess oxan-4-yl group rigidity and its impact on binding .
    • Validation : Synthesize and test rigidified analogs (e.g., oxetane vs. tetrahydropyran) to isolate steric effects .

Q. How can metabolic stability be improved without compromising activity?

  • Approaches :

  • Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations to pinpoint labile sites (e.g., methoxy group O-demethylation) .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or methylsulfonyl to block metabolic pathways .
  • Prodrug design : Introduce ester or carbamate moieties at the pyrazole N-position for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.